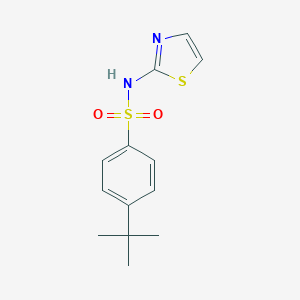

N-(4-Imidazol-1-ylsulfonylphenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

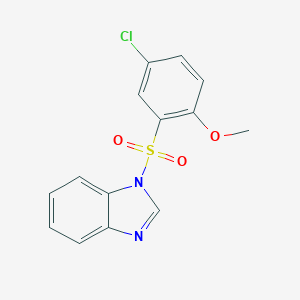

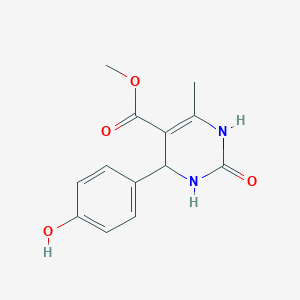

“N-(4-imidazol-1-ylsulfonylphenyl)acetamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

There are several methods used for the synthesis of imidazole-containing compounds . For instance, imidazole was first synthesized by Heinrich Debus in 1858 using glyoxal and formaldehyde in ammonia . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a polar and ionizable aromatic compound, which improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Wirkmechanismus

N-(4-imidazol-1-ylsulfonylphenyl)acetamide inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.

Biochemical and Physiological Effects:

N-(4-imidazol-1-ylsulfonylphenyl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. N-(4-imidazol-1-ylsulfonylphenyl)acetamide has also been shown to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy. In addition, N-(4-imidazol-1-ylsulfonylphenyl)acetamide has been shown to have anticancer effects, possibly due to its ability to inhibit the growth of tumor cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(4-imidazol-1-ylsulfonylphenyl)acetamide in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound in experiments, reducing the risk of side effects. However, one limitation of using N-(4-imidazol-1-ylsulfonylphenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the high cost of N-(4-imidazol-1-ylsulfonylphenyl)acetamide may limit its use in some research settings.

Zukünftige Richtungen

There are several future directions for research on N-(4-imidazol-1-ylsulfonylphenyl)acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of new derivatives of N-(4-imidazol-1-ylsulfonylphenyl)acetamide that may have improved potency or solubility. In addition, further research is needed to explore the potential therapeutic applications of N-(4-imidazol-1-ylsulfonylphenyl)acetamide in various diseases, including glaucoma, epilepsy, and cancer. Finally, research is needed to explore the potential side effects of N-(4-imidazol-1-ylsulfonylphenyl)acetamide and to develop strategies to minimize these side effects.

Synthesemethoden

The synthesis of N-(4-imidazol-1-ylsulfonylphenyl)acetamide involves the reaction of 4-(imidazol-1-ylsulfonyl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by column chromatography to obtain pure N-(4-imidazol-1-ylsulfonylphenyl)acetamide. The yield of this synthesis method is typically high, and the purity of the final product is also high.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

Imidazol-Derivate werden häufig auf ihre pharmakologischen Eigenschaften untersucht. Verbindungen, die "N-(4-Imidazol-1-ylsulfonylphenyl)acetamid" ähneln, wurden auf ihre analgetische Aktivität sowie ihr Potenzial als antimikrobielle und Antikrebsmittel untersucht .

Synthese von funktionellen Molekülen

Imidazole dienen als Schlüsselkomponenten bei der Synthese von funktionellen Molekülen, die in verschiedenen alltäglichen Anwendungen eingesetzt werden, darunter Pharmazeutika und Materialwissenschaften .

Biologische Anwendungen

Imidazoliumsalze, die eine ähnliche Kernstruktur mit Imidazol-Derivaten teilen, wurden in biologischen Systemen für Antitumor-, antimikrobielle, antioxidative und bioengineering-Anwendungen eingesetzt .

Molekularmodellierung

Die strukturellen Eigenschaften von Imidazol-Derivaten ermöglichen ihren Einsatz in molekularen Modellierungsstudien, um Wechselwirkungen auf molekularer Ebene zu verstehen, was die Arzneimittelentwicklung und andere wissenschaftliche Forschungen informieren kann .

Bioengineering

Die chemischen Eigenschaften von Imidazol-Derivaten können in Bioengineering-Anwendungen eingesetzt werden, wie z. B. die Entwicklung neuer Biomaterialien oder Biokatalysatoren .

Antioxidative Forschung

Einige Imidazol-Derivate wurden auf ihre antioxidativen Eigenschaften untersucht, die Auswirkungen auf die Forschung zu Alterung und degenerativen Erkrankungen haben könnten .

Eigenschaften

IUPAC Name |

N-(4-imidazol-1-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-9(15)13-10-2-4-11(5-3-10)18(16,17)14-7-6-12-8-14/h2-8H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGOVLFKOSBEJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)

![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)

![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)

![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)

![2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368809.png)